

(+)-SHIN1: A Selective Inhibitor of Serine Hydroxymethyltransferase (SHMT)

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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10800731

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-SHIN1 is a potent and selective dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase. As a key enzyme in one-carbon (1C) metabolism, SHMT plays a critical role in the biosynthesis of nucleotides and amino acids, which are essential for rapidly proliferating cells, particularly cancer cells. (+)-SHIN1, the active enantiomer of SHIN1, demonstrates nanomolar efficacy in enzymatic assays and sub-micromolar to low-micromolar potency in cell-based assays. Its mechanism of action involves the competitive inhibition of the folate binding site on SHMT, leading to the disruption of 1C unit production from serine. This guide provides a comprehensive overview of (+)-SHIN1, including its inhibitory activity, experimental protocols for its evaluation, and the key signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Enzymatic Inhibition by (+)-SHIN1

Target	IC50 (nM)	Notes
Human SHMT1	5[1][2]	Potent inhibition of the cytosolic isoform.
Human SHMT2	13[1]	Potent inhibition of the mitochondrial isoform.

Table 2: Cellular Growth Inhibition by (+)-SHIN1

Cell Line	Genetic Background	IC50	Notes
HCT-116 (colon cancer)	Wild-Type	870 nM	Demonstrates efficacy in a standard cancer cell line.
HCT-116	SHMT2 Knockout	~10 nM	Increased sensitivity highlights potent inhibition of SHMT1.
HCT-116	SHMT1 Knockout	870 nM	Efficacy is primarily driven by SHMT2 inhibition in wild-type cells.
8988T (pancreatic cancer)	Defective mitochondrial folate pathway	<100 nM	High sensitivity in cells reliant on SHMT1.
T-ALL cell lines	-	Average of 2.8 μ M	Effective against T-cell acute lymphoblastic leukemia.
B-ALL cell lines	-	Average of 4.4 μ M	
AML cell lines	-	Average of 8.1 μ M	
HCT-116	Wild-Type	>30 μ M	The (-)-SHIN1 enantiomer is inactive.

Table 3: Antibacterial Activity of (+)-SHIN1

Organism	EC50	Notes
Enterococcus faecium	10-11 M	Potent bacteriostatic activity.

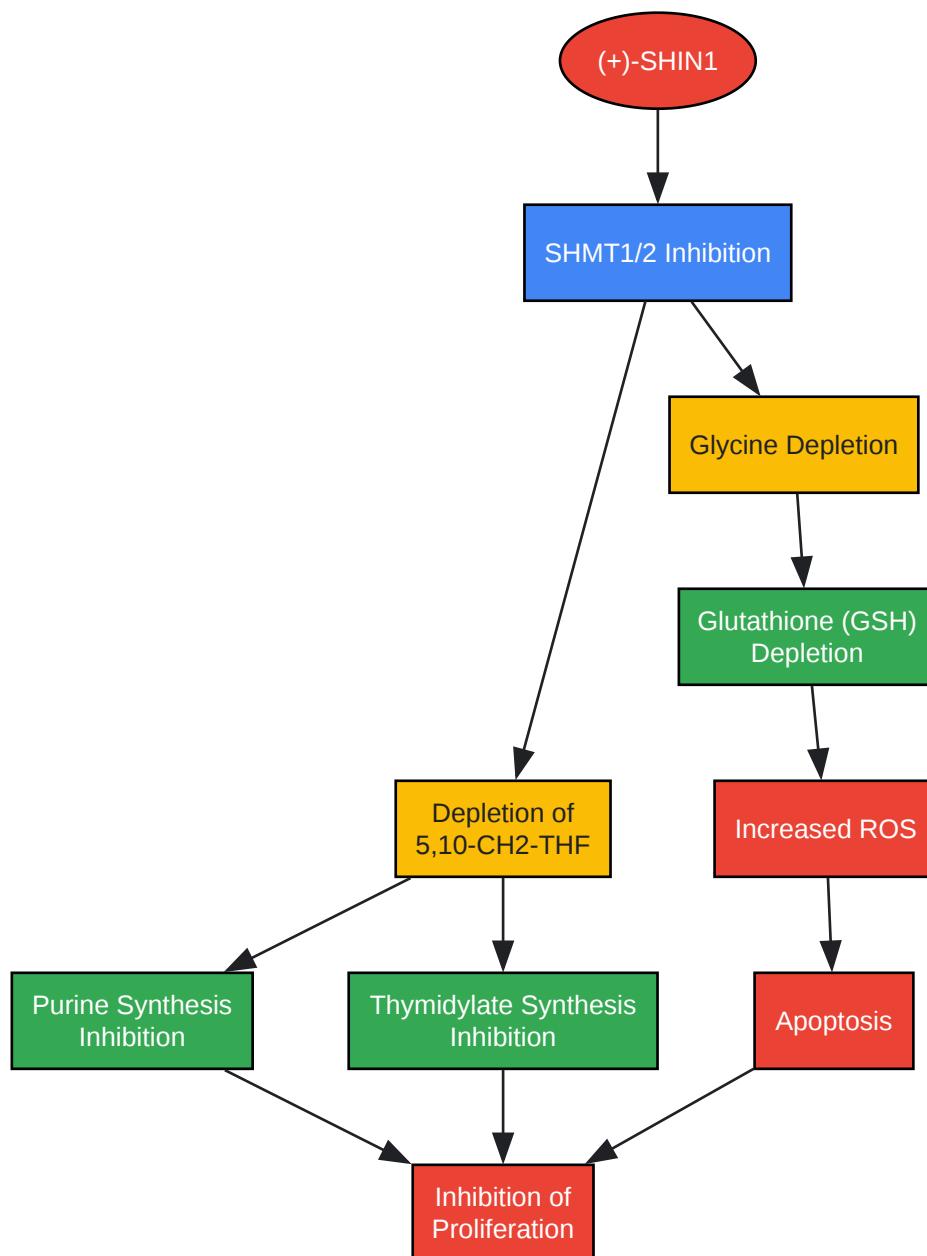
Signaling Pathways and Mechanisms of Action

The primary mechanism of **(+)-SHIN1** is the inhibition of SHMT1 and SHMT2, which blocks the conversion of serine to glycine and the concurrent production of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This has several downstream consequences that contribute to its anti-proliferative effects.

Caption: Inhibition of SHMT1 and SHMT2 by **(+)-SHIN1**.

The inhibition of SHMT leads to a depletion of the one-carbon pool, which is critical for nucleotide synthesis. This results in an accumulation of purine biosynthetic intermediates and a reduction in nucleotide triphosphates, ultimately leading to cell cycle arrest and inhibition of proliferation.

In certain contexts, such as in diffuse large B-cell lymphomas (DLBCL), SHMT inhibition by **(+)-SHIN1** leads to glycine depletion. These cells are often unable to import sufficient glycine from the extracellular environment, making them particularly vulnerable to the loss of endogenous glycine synthesis.

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Caption: Downstream effects of **(+)-SHIN1**-mediated SHMT inhibition.

Experimental Protocols

In Vitro SHMT Enzymatic Inhibition Assay

This protocol is a representative method for determining the IC₅₀ values of **(+)-SHIN1** against purified human SHMT1 and SHMT2.

Materials:

- Purified recombinant human SHMT1 and SHMT2
- **(+)-SHIN1** stock solution (in DMSO)
- L-serine
- Tetrahydrofolate (THF)
- Pyridoxal 5'-phosphate (PLP)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a serial dilution of **(+)-SHIN1** in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- In a 96-well plate, add the SHMT enzyme (SHMT1 or SHMT2) to each well, along with PLP.
- Add the serially diluted **(+)-SHIN1** or vehicle control (DMSO) to the wells.
- Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
- Initiate the reaction by adding the substrates, L-serine and THF.
- Monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH-coupled assays) over time at a constant temperature (e.g., 25°C).
- Calculate the initial reaction velocities for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability/Growth Inhibition Assay (MTT/WST-1 Based)

This protocol outlines a general procedure to assess the effect of **(+)-SHIN1** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HCT-116)
- Complete cell culture medium
- **(+)-SHIN1** stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
- Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer)
- Microplate reader

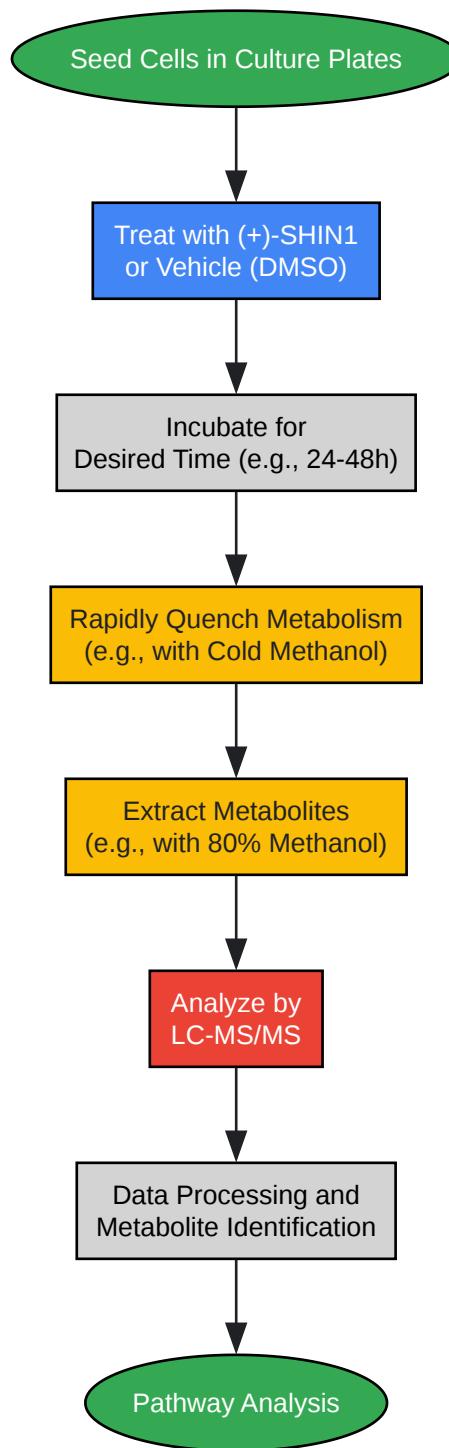
Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of **(+)-SHIN1** in complete culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the various concentrations of **(+)-SHIN1** or vehicle control (DMSO).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- After incubation, add 10-20 μ L of MTT or WST-1 reagent to each well and incubate for an additional 1-4 hours.

- If using MTT, add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
- Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against the logarithm of the **(+)-SHIN1** concentration to determine the IC50 value.

Metabolite Extraction and Analysis by LC-MS

This protocol describes the general workflow for analyzing metabolic changes in cells treated with **(+)-SHIN1**.



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Caption: Experimental workflow for cellular metabolomics.

Procedure:

- Cell Culture and Treatment: Plate cells and treat with a specific concentration of **(+)-SHIN1** (e.g., 5-10 μ M) or DMSO for the desired duration.
- Metabolism Quenching: Rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest all enzymatic activity.
- Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex and centrifuge at high speed to pellet cell debris.
- Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis. Inject the sample onto the LC-MS system for separation and detection of metabolites.
- Data Analysis: Process the raw LC-MS data using appropriate software to identify and quantify metabolites based on their retention times and mass-to-charge ratios. Compare the metabolite levels between **(+)-SHIN1**-treated and control samples to identify significant changes.

Conclusion

(+)-SHIN1 is a valuable research tool for probing the function of one-carbon metabolism and a promising lead compound for the development of therapeutics targeting cancers with a high metabolic demand for 1C units. Its high potency and selectivity for both SHMT isoforms allow for the effective shutdown of serine-driven nucleotide and amino acid synthesis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and understand the biological impact of this potent inhibitor. While **(+)-SHIN1** itself has shown poor pharmacokinetics, it has paved the way for the development of next-generation SHMT inhibitors with improved in vivo stability and efficacy.

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